

Applications of Methyltriethylammonium Carbonate in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyltriethylammonium carbonate*

Cat. No.: *B8594406*

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Introduction

Methyltriethylammonium carbonate is a quaternary ammonium salt that holds potential as a catalyst and reagent in various polymer chemistry applications. While specific documented uses of **methyltriethylammonium carbonate** are not extensively reported in publicly available literature, its structural similarity to other quaternary ammonium carbonates, such as tetramethylammonium and tetrabutylammonium derivatives, allows for the extrapolation of its potential applications. This document provides detailed application notes and protocols for the use of **methyltriethylammonium carbonate** in polymer chemistry, based on analogous systems. The primary theorized applications are as a catalyst for the ring-opening polymerization (ROP) of cyclic carbonates and as a transesterification catalyst for the synthesis of polycarbonates and other polyesters.

Physicochemical Properties

Property	Value	Source
Synonyms	Triethylmethylammonium methyl carbonate	[1][2][3]
CAS Number	113840-08-7	[1][2][3]
Molecular Formula	C ₉ H ₂₁ NO ₃	[1][2][3]
Molecular Weight	191.27 g/mol	[3][4]
Appearance	Typically available as a ~50% solution in methanol and water.	[1][2]

Application 1: Catalyst for the Ring-Opening Polymerization (ROP) of Cyclic Carbonates

Quaternary ammonium salts can function as catalysts for the ring-opening polymerization of cyclic monomers like lactones and cyclic carbonates, leading to the formation of polyesters and polycarbonates.[5] The carbonate anion can act as a nucleophile to initiate the polymerization.

Experimental Protocol: ROP of Trimethylene Carbonate (TMC)

This protocol is adapted from general procedures for amine-initiated ROP of cyclic carbonates.[6]

Materials:

- Trimethylene carbonate (TMC)
- Methyltriethylammonium carbonate** solution (~50% in methanol/water)
- Anhydrous toluene
- Methanol
- Nitrogen gas supply

- Schlenk flask and line

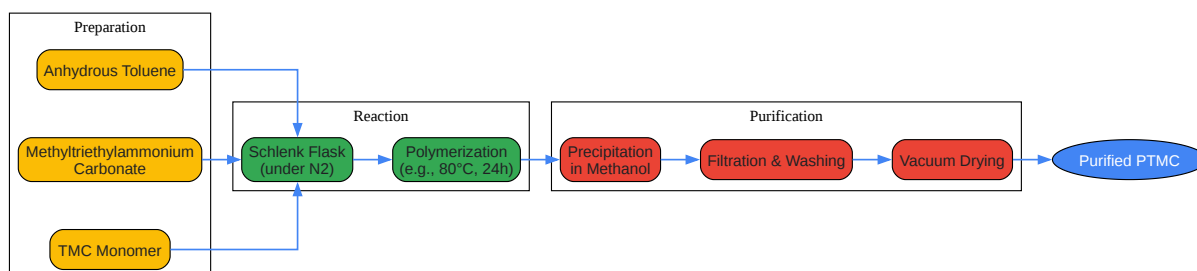
Procedure:

- Monomer and Catalyst Preparation:** In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve trimethylene carbonate (e.g., 1.0 g, 9.8 mmol) in anhydrous toluene (10 mL).
- Initiation:** Add the **methyltriethylammonium carbonate** solution to the stirred monomer solution via syringe. The amount of catalyst will determine the molecular weight of the resulting polymer (e.g., for a target degree of polymerization of 100, use approximately 0.098 mmol of the catalyst).
- Polymerization:** Allow the reaction to proceed at a controlled temperature (e.g., 80°C) for a specified time (e.g., 24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ^1H NMR spectroscopy.
- Termination and Precipitation:** Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
- Purification:** Collect the precipitated poly(trimethylene carbonate) (PTMC) by filtration and wash with fresh methanol.
- Drying:** Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Expected Quantitative Data (Based on Analogous Systems)

Parameter	Expected Value Range
Monomer Conversion	> 90%
Number Average Molecular Weight (M_n)	5,000 - 50,000 g/mol (tunable by monomer/catalyst ratio)
Polydispersity Index (PDI)	1.1 - 1.5

Visualization of ROP Workflow



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Caption: Workflow for the Ring-Opening Polymerization of TMC.

Application 2: Transesterification Catalyst for Polycarbonate Synthesis

Methyltriethylammonium carbonate is expected to catalyze transesterification reactions, similar to tetramethylammonium methyl carbonate.[1] This can be applied to the synthesis of polycarbonates from dialkyl carbonates and diols, a non-phosgene route to these important polymers.

Experimental Protocol: Synthesis of Poly(bisphenol A carbonate)

This protocol is based on the principles of transesterification polymerization using onium salt catalysts.[7]

Materials:

- Bisphenol A (BPA)
- Diphenyl carbonate (DPC)
- **Methyltriethylammonium carbonate** solution
- High-boiling point solvent (e.g., diphenyl ether)
- Nitrogen gas supply
- Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

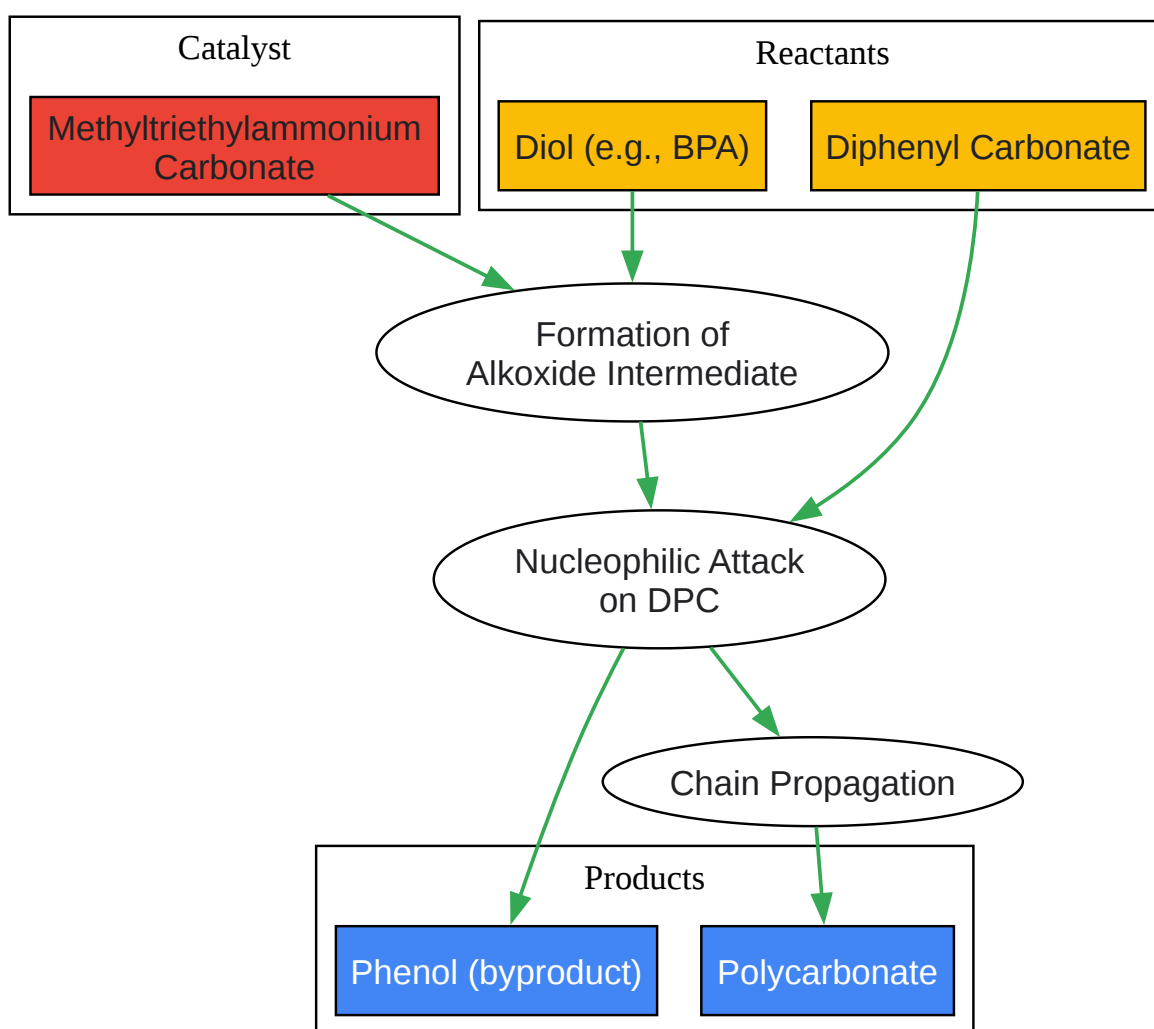
Procedure:

- **Reactant Charging:** Charge the reaction vessel with bisphenol A, diphenyl carbonate (in a 1:1.02 molar ratio), and a catalytic amount of **methyltriethylammonium carbonate** (e.g., 0.1 mol% relative to BPA).
- **Inert Atmosphere:** Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen.
- **Melt Polycondensation (Stage 1):** Heat the mixture under a slow stream of nitrogen to 180-200°C to melt the reactants and initiate the transesterification. Phenol will begin to distill off.
- **Vacuum Polycondensation (Stage 2):** After the initial evolution of phenol subsides, gradually reduce the pressure to below 1 mmHg while increasing the temperature to 280-300°C over a period of 1-2 hours.
- **Polymerization Progression:** Continue the reaction under high vacuum and high temperature. The viscosity of the melt will increase significantly as the polymerization progresses.
- **Termination:** Once the desired melt viscosity (indicative of high molecular weight) is achieved, stop the reaction by cooling the reactor under nitrogen.
- **Product Isolation:** The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent like dichloromethane for further analysis.

Expected Quantitative Data for Polycarbonate Synthesis

Parameter	Expected Value Range
Phenol Removal	> 99%
Weight Average Molecular Weight (Mw)	20,000 - 60,000 g/mol
Glass Transition Temperature (Tg)	145 - 155°C

Visualization of Transesterification Mechanism



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Caption: Catalytic Cycle of Transesterification Polymerization.

Conclusion

While direct experimental data for **methyltriethylammonium carbonate** in polymer chemistry is limited, its structural analogues have demonstrated utility as catalysts for both ring-opening polymerization and transesterification reactions. The protocols and expected data presented here provide a strong starting point for researchers and scientists to explore the potential of **methyltriethylammonium carbonate** in the synthesis of polycarbonates and other polymers. As with any new catalytic system, optimization of reaction conditions such as temperature, time, and catalyst loading will be necessary to achieve desired polymer properties.

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